molecular formula C16H15NO4S B2543698 3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid CAS No. 1259233-06-1

3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid

Cat. No.: B2543698
CAS No.: 1259233-06-1
M. Wt: 317.36
InChI Key: KSRDRZAJMFVBIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid is a useful research compound. Its molecular formula is C16H15NO4S and its molecular weight is 317.36. The purity is usually 95%.
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Scientific Research Applications

Protective Groups in Organic Synthesis

The 2-(4-methylphenylsulfonyl)ethenyl group (Tsv) has been explored for protecting the NH group in various compounds, showcasing its utility in organic synthesis. The stability of these groups under different conditions and their selective removal demonstrates their significance in the synthesis of complex molecules (Petit et al., 2014).

Metal Extraction and Supramolecular Chemistry

Sulfonyl-bridged oligo(benzoic acid)s have shown potential in metal extraction, particularly for lanthanoid ions. The structure and extractability relationships elucidated through X-ray analysis contribute to understanding supramolecular interactions and their applications in separation technologies (Morohashi et al., 2014).

Photochemical Synthesis

Innovative methods for the alkenylation of C(sp3)–H bonds using sulfonylalkene units have been developed. This photochemically induced process opens new avenues for carbon skeleton extension, highlighting the role of sulfonyl groups in facilitating such transformations (Amaoka et al., 2014).

Catalysis and Functionalization

The catalytic meta-C–H functionalization of benzoic acid derivatives using a sulfonamide template has been reported, showcasing a novel approach to selectively modifying benzoic acid scaffolds. This method broadens the scope of C–H activation strategies in organic synthesis (Li et al., 2016).

Conductivity Enhancement in Materials Science

Studies on the conductivity enhancement of polymeric materials treated with benzoic acid illustrate the potential for improving electronic device performance. This work contributes to the development of more efficient and flexible organic light-emitting devices (Kang et al., 2021).

Antimicrobial Applications

The synthesis and antimicrobial activity of 4-(substituted phenylsulfonamido)benzoic acids highlight their potential as bioactive compounds. The high yields and characterization of these sulfonamides underscore their significance in medicinal chemistry (Dineshkumar & Thirunarayanan, 2019).

Properties

IUPAC Name

3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-12-5-7-13(8-6-12)9-10-22(20,21)17-15-4-2-3-14(11-15)16(18)19/h2-11,17H,1H3,(H,18,19)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRDRZAJMFVBIS-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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